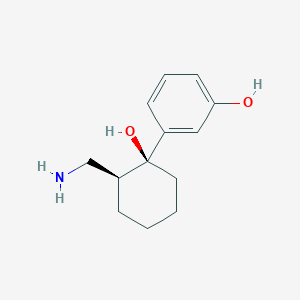

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTYLDGVLFSXDG-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolving Landscape of Tramadol Metabolism: A Technical Guide to the Identification of Novel Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of tramadol metabolism, with a particular focus on the identification of novel metabolites in human plasma. It is designed to equip researchers, scientists, and drug development professionals with the knowledge of established metabolic pathways and the advanced analytical methodologies required to explore the full spectrum of tramadol biotransformation. This guide details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex biological and experimental processes.

Introduction to Tramadol Metabolism

Tramadol, a widely prescribed synthetic opioid analgesic, undergoes extensive metabolism in the liver, leading to the formation of numerous metabolites.[1][2][3] These metabolic processes are primarily categorized into Phase I and Phase II reactions. Phase I reactions, which include O-demethylation, N-demethylation, and hydroxylation, are predominantly mediated by cytochrome P450 (CYP) enzymes such as CYP2D6, CYP3A4, and CYP2B6.[2][4][5] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][2]

The metabolic profile of tramadol is of significant clinical interest as some of its metabolites exhibit pharmacological activity. The most well-known active metabolite is O-desmethyltramadol (M1), which has a much higher affinity for μ-opioid receptors than the parent drug and is a major contributor to tramadol's analgesic effect.[2][4][6] To a lesser extent, N,O-didesmethyltramadol (M5) is also considered pharmacologically active.[1][2]

Recent advancements in analytical techniques, particularly high-resolution mass spectrometry, have enabled a more exhaustive investigation of tramadol's metabolic fate, leading to the discovery of previously uncharacterized metabolites.[7]

Known and Novel Tramadol Metabolites

Tramadol metabolism is complex, giving rise to a variety of Phase I and Phase II metabolites. While the major metabolites are well-documented, recent research has expanded this list to include novel compounds.

Major and Secondary Metabolites

The primary and secondary metabolites of tramadol that have been traditionally identified are listed below:

-

O-desmethyltramadol (M1): Formed via O-demethylation by CYP2D6. This is the principal active metabolite.[2]

-

N-desmethyltramadol (M2): Formed via N-demethylation by CYP2B6 and CYP3A4.[2]

-

N,N-didesmethyltramadol (M3): A secondary metabolite.[2]

-

N,N,O-tridesmethyltramadol (M4): A secondary metabolite.[8]

-

N,O-didesmethyltramadol (M5): A pharmacologically active secondary metabolite.[1][2]

Recently Identified Novel Metabolites

A 2022 study utilizing a molecular networking approach with liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) identified 25 tramadol metabolites in urine and plasma.[7] This included previously unreported methylated metabolites, highlighting the ongoing discovery in tramadol's metabolic pathways. The comprehensive list included hydroxylated, demethylated, carbonylated, and N-oxide compounds from Phase I metabolism, as well as glucurono- and sulfo-conjugated molecules and methylated compounds from Phase II.[7]

Quantitative Data of Tramadol and its Metabolites in Human Plasma

The following tables summarize quantitative data for tramadol and its major metabolites in human plasma following oral administration. These values can vary significantly between individuals due to factors such as genetics (e.g., CYP2D6 polymorphisms), co-administered drugs, and patient-specific physiology.

| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Tramadol | 100 mg (single dose) | 308[1] | 1.6[1] | 6.3 ± 1.4[3] |

| Tramadol | 100 mg (single dose) | 300[3] | 1.6 - 1.9[3] | ~6[3] |

| Tramadol | 100 mg (single dose) | 349.3 ± 76.7[9] | 1.6 ± 0.4[9] | - |

| Tramadol | 200 mg (tablet) | - | - | - |

| O-desmethyltramadol (M1) | 100 mg (single dose) | 55[3] | 3[3] | 7.4 ± 1.4[3] |

| O-desmethyltramadol (M1) | 100 mg (single dose) | 88.7 ± 30.3[9] | 2.4 ± 0.7[9] | - |

| N-desmethyltramadol (M2) | 100 mg (single dose) | 23.1 ± 11.4[9] | 2.8 ± 1.0[9] | - |

| N,O-didesmethyltramadol (M5) | 100 mg (single dose) | 30.0 ± 11.7[9] | 2.7 ± 1.4[9] | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols for Metabolite Identification

The identification of novel metabolites requires sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common method for extracting tramadol and its metabolites from plasma.

-

To 1 mL of human plasma, add an internal standard (e.g., medazepam).[10]

-

Alkalinize the sample to a basic pH.

-

Add 5 mL of an organic solvent mixture, such as ethyl acetate and diethyl ether (1:1, v/v).[10]

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of tramadol and its metabolites.[11][12]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Aquasil C18, 100mm x 2.1mm, 5µm).[11]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid). For example, isocratic elution with methanol:water (35:65) with 0.2% formic acid.[13]

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[12]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for tramadol and its metabolites.[13]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for untargeted metabolite identification.[11]

Advanced Methodology: Untargeted Metabolomics with Molecular Networking

This cutting-edge approach facilitates the discovery of novel metabolites.[7]

-

Sample Analysis: Analyze plasma extracts using LC-HRMS/MS in both positive and negative ionization modes to capture a wider range of metabolites, including Phase II conjugates.[7]

-

Data Processing: Process the raw LC-HRMS/MS data using specialized software to detect features, perform peak picking, and generate fragmentation spectra.

-

Molecular Network Generation: Upload the processed data to a platform like the Global Natural Products Social Molecular Networking (GNPS) platform. The platform clusters molecules with similar fragmentation patterns, creating a visual network where nodes represent parent ions and edges represent spectral similarity.

-

Metabolite Annotation: Annotate known tramadol metabolites within the network based on their accurate mass and fragmentation patterns. Novel, structurally related metabolites will cluster around the known compounds, allowing for their putative identification based on mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation).[7]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of tramadol and a typical experimental workflow for metabolite identification.

Tramadol Metabolic Pathway

Caption: Phase I and Phase II metabolic pathways of tramadol.

Experimental Workflow for Novel Metabolite Identification

Caption: Workflow for untargeted identification of novel tramadol metabolites.

Conclusion

The study of tramadol metabolism is a dynamic field, with ongoing research revealing a more intricate picture of its biotransformation than previously understood. The application of advanced analytical methodologies, such as LC-HRMS/MS coupled with molecular networking, is pivotal in uncovering novel metabolites.[7] A thorough understanding of the full metabolic profile of tramadol is essential for a complete picture of its pharmacology and toxicology, and to inform the development of safer and more effective analgesic therapies. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Identification of tramadol and its metabolites in blood from drug-related deaths and drug-impaired drivers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. wjbphs.com [wjbphs.com]

- 11. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Atypical Analgesic: A Technical Guide to the Non-Opioid Mechanisms of Tramadol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, presents a complex pharmacological profile that extends beyond the typical opioid receptor agonism. Its clinical efficacy in managing moderate to severe pain is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the modulation of monoaminergic systems. This latter, non-opioid component is significantly influenced by its metabolites, which possess distinct pharmacological activities. This technical guide provides an in-depth exploration of the non-opioid mechanisms of action of tramadol's primary metabolites: O-desmethyltramadol (M1), N-desmethyltramadol (M2), and O,N-didesmethyltramadol (M5). The focus is on their interactions with monoamine transporters (SERT and NET), the 5-HT2C receptor, NMDA receptors, and TRPA1 channels.

Core Non-Opioid Mechanisms of Tramadol Metabolites

Tramadol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into several metabolites.[1] Of these, M1, M2, and M5 are the most significant in terms of concentration and potential pharmacological activity. While the opioid activity of tramadol is primarily mediated by the M1 metabolite, the non-opioid effects are a composite of the actions of the parent compound and its metabolites.

Monoamine Reuptake Inhibition

A cornerstone of tramadol's non-opioid analgesic action is its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.

The parent drug, tramadol, exists as a racemic mixture, with the (+)-enantiomer being a more potent inhibitor of serotonin reuptake and the (-)-enantiomer being a more potent inhibitor of norepinephrine reuptake.[2] The primary active metabolite, O-desmethyltramadol (M1), is a potent inhibitor of norepinephrine reuptake.[3] However, both the (+) and (-) enantiomers of O-DSMT are reported to be inactive as serotonin reuptake inhibitors.[4][5] Information regarding the activity of M2 and M5 at the serotonin and norepinephrine transporters is limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinities (Ki) and inhibitory concentrations (IC50) of tramadol and its metabolites at key non-opioid targets.

| Compound | Target | Species | Assay Type | Ki (µM) | IC50 (µM) | Reference(s) |

| (±)-Tramadol | SERT | Human | Radioligand Binding | 1.19 | [2] | |

| (+)-Tramadol | SERT | Human | Radioligand Binding | 0.87 | [2] | |

| (±)-Tramadol | NET | Human | Radioligand Binding | 14.6 | [2] | |

| (-)-Tramadol | NET | Human | Radioligand Binding | 1.08 | [2] | |

| O-desmethyltramadol (M1) | NET | Rat | [3H]-Noradrenaline Uptake | 2.8 | [3] | |

| (±)-M5 | µ-opioid receptor | Human | Radioligand Binding | 0.1 | [2] |

Note: Data for M2 and M5 at non-opioid targets are not well-documented in the reviewed literature. The Ki value for (±)-M5 at the µ-opioid receptor is included for comparative purposes of its relative potency.

Signaling Pathways and Experimental Workflows

Monoamine Reuptake Inhibition Pathway

This diagram illustrates the mechanism by which tramadol and its metabolites inhibit the reuptake of serotonin and norepinephrine at the synaptic cleft.

Caption: Inhibition of Serotonin and Norepinephrine Reuptake.

5-HT2C Receptor Antagonism

O-desmethyltramadol (M1) has been shown to act as an antagonist at the 5-HT2C receptor. This action may contribute to the antidepressant-like effects observed with tramadol.

Caption: 5-HT2C Receptor Antagonism by M1 Metabolite.

Experimental Protocols

Serotonin and Norepinephrine Transporter (SERT/NET) Uptake Assay

This protocol outlines a method for assessing the inhibition of serotonin and norepinephrine reuptake by tramadol metabolites in vitro.

1. Cell Culture:

-

Culture HEK-293 cells stably expressing human SERT or NET in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Plate cells in 96-well microplates at a density of 40,000-60,000 cells/well and allow to adhere overnight.

2. Assay Procedure:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Prepare serial dilutions of tramadol metabolites (M1, M2, M5) and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET) in KRH buffer.

-

Add 50 µL of the compound dilutions to the respective wells and incubate for 10-20 minutes at 37°C.

-

Prepare a working solution of [3H]-serotonin or [3H]-norepinephrine in KRH buffer.

-

Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter solution to each well.

-

Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

5-HT2C Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of tramadol metabolites to the 5-HT2C receptor.

1. Membrane Preparation:

-

Culture CHO-K1 or HEK-293 cells stably expressing the human 5-HT2C receptor.

-

Harvest the cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled tramadol metabolite (M1, M2, or M5).

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known 5-HT2C antagonist (e.g., mianserin).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol details the investigation of the effects of tramadol metabolites on NMDA receptor-mediated currents.

1. Cell Preparation:

-

Use primary neuronal cultures or a cell line (e.g., HEK-293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, pH adjusted to 7.3 with NaOH.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV or -70 mV.

3. Drug Application and Data Acquisition:

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.

-

After establishing a stable baseline response, co-apply the tramadol metabolite (M1, M2, or M5) with the NMDA/glycine solution.

-

Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current.

-

Acquire and digitize the data using appropriate software and an analog-to-digital converter.

4. Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the tramadol metabolite.

-

Calculate the percentage of inhibition or potentiation.

-

Construct a concentration-response curve to determine the IC50 or EC50 value.

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.

Conclusion

The non-opioid mechanisms of tramadol's metabolites, particularly O-desmethyltramadol (M1), play a crucial role in its overall analgesic effect. The inhibition of norepinephrine reuptake and antagonism of 5-HT2C receptors contribute significantly to its pharmacological profile, distinguishing it from traditional opioid analgesics. Further research is warranted to fully elucidate the non-opioid activities of the M2 and M5 metabolites and to explore their potential contributions to both the therapeutic effects and adverse event profile of tramadol. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms in a rigorous and standardized manner, ultimately contributing to a more comprehensive understanding of this complex and widely used medication.

References

- 1. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Desmethyltramadol [bionity.com]

- 5. Desmetramadol - Wikipedia [en.wikipedia.org]

Enzymatic Formation of N,N-didesmethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a widely used centrally acting analgesic, undergoes extensive hepatic metabolism to various active and inactive metabolites. The formation of these metabolites is a critical determinant of the drug's efficacy and safety profile. This technical guide provides an in-depth overview of the enzymatic pathways leading to the formation of N,N-didesmethyltramadol (M3), a secondary metabolite. It details the key cytochrome P450 enzymes involved, summarizes available quantitative data, and presents a comprehensive experimental protocol for studying these metabolic conversions in vitro.

Introduction to Tramadol Metabolism

Tramadol is administered as a racemic mixture and its analgesic effects are mediated through a dual mechanism: a weak opioid effect from its primary active metabolite, O-desmethyltramadol (M1), and inhibition of serotonin and norepinephrine reuptake by the parent enantiomers.[1] The biotransformation of tramadol is complex, involving multiple Phase I and Phase II reactions.

The primary Phase I metabolic pathways are O-demethylation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.[2] O-demethylation to the active metabolite M1 is predominantly mediated by the polymorphic enzyme CYP2D6.[1][3] N-demethylation leads to the formation of N-desmethyltramadol (M2), which is considered inactive.[1] This M2 metabolite can then undergo a subsequent N-demethylation to form N,N-didesmethyltramadol (M3).[2][3]

The Pathway to N,N-didesmethyltramadol (M3)

The formation of N,N-didesmethyltramadol is a two-step sequential N-demethylation process.

-

Step 1: Tramadol to N-desmethyltramadol (M2): The initial N-demethylation of the parent tramadol molecule is catalyzed primarily by CYP2B6 and CYP3A4.[1][2][3]

-

Step 2: M2 to N,N-didesmethyltramadol (M3): The subsequent N-demethylation of M2 to form M3 is also mediated by CYP3A4 and CYP2B6. M3 is considered a minor secondary metabolite.[3]

The overall metabolic cascade leading to M3 is crucial for understanding the complete disposition of tramadol in the body.

References

Technical Guide: (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tramadol metabolite, (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as (-)-N,N,O-Tridemethyltramadol. Due to the limited availability of data for this specific metabolite, information on closely related compounds is included for context and comparison.

Chemical Identification and Properties

This compound is a tertiary metabolite of the centrally acting analgesic, tramadol. It is formed through successive demethylation of the parent compound.

Nomenclature and CAS Number:

-

Systematic Name: 3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol

-

Common Names: this compound, (-)-N,N,O-Tridemethyltramadol, Tramadol Metabolite M4

-

CAS Number: There is ambiguity in publicly available databases for the specific (-) enantiomer. The CAS number for the racemic mixture, (rel)-3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol, is 185502-41-4 . It is crucial for researchers to confirm the identity and stereochemistry of their reference standards through analytical methods.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.3 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C Freezer, under inert atmosphere |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol |

Metabolic Pathway of Tramadol

Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major pathways are O-demethylation (catalyzed by CYP2D6) to form O-desmethyltramadol (M1), and N-demethylation (catalyzed by CYP3A4 and CYP2B6) to form N-desmethyltramadol (M2).[1][2] The target compound, N,N,O-Tridemethyltramadol, is a downstream metabolite.

Metabolic pathway of Tramadol leading to the formation of its metabolites.

Pharmacological Data

The primary active metabolite of tramadol is (+)-O-desmethyltramadol ((+)-M1), which has a much higher affinity for the µ-opioid receptor than the parent drug.[3][4] In contrast, this compound is considered to be pharmacologically inactive at the µ-opioid receptor.

Table 1: Affinity (Ki) of Tramadol and its Metabolites for the Human µ-Opioid Receptor [3][4]

| Compound | Affinity (Ki) [µM] |

| (+/-)-Tramadol | 2.4 |

| (+)-M1 (O-Desmethyltramadol) | 0.0034 |

| (-)-M1 (O-Desmethyltramadol) | 0.240 |

| (+/-)-M2 (N-Desmethyltramadol) | > 10 |

| (+/-)-M3 (N,N-Didesmethyltramadol) | > 10 |

| (+/-)-M4 (N,N,O-Tridemethyltramadol) | > 10 |

| (+/-)-M5 (N,O-Didesmethyltramadol) | 0.100 |

Data presented as Ki (µM). A lower Ki value indicates a higher binding affinity.

Studies have shown that metabolites M2, M3, and M4 (N,N,O-Tridemethyltramadol) display only weak affinity for the human µ-opioid receptor and have no stimulatory effect in [³⁵S]GTPγS binding assays, indicating a lack of agonistic activity.[3][4]

Specific pharmacokinetic data, such as half-life, Cmax, and bioavailability for this compound, are not extensively reported in the scientific literature.

Experimental Protocols

Due to the limited literature on the specific synthesis of this compound, a detailed protocol for the synthesis of the primary active metabolite, O-desmethyltramadol, is provided below as a reference. This is followed by a general analytical protocol for the detection of tramadol and its metabolites.

Synthesis of O-Desmethyltramadol (Racemic)

This protocol is adapted from a patented industrial-scale synthesis method.

Workflow Diagram:

Workflow for the synthesis of O-Desmethyltramadol.

Methodology:

-

Reaction Setup: To a suitable reaction flask, add commercially available Tramadol (e.g., 125 g), ethylene glycol (375 mL), polyethylene glycol-400 (0.5 g), and potassium hydroxide (175 g) under a nitrogen atmosphere.

-

Demethylation: Heat the reaction mixture under nitrogen, raising the temperature to 195-200°C over a period of 3-4 hours. Maintain this temperature for 24 hours.

-

Work-up:

-

Cool the reaction mixture to approximately 50°C.

-

Dilute the mixture with water and extract with toluene to remove any unreacted tramadol.

-

Separate the aqueous layer and acidify it to a pH of 4.

-

Extract the acidified aqueous layer twice with dichloromethane.

-

-

Isolation and Purification:

-

Combine the dichloromethane extracts and concentrate them under reduced pressure.

-

Dry the resulting product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.

-

Further purification can be achieved by converting the free base to a salt (e.g., hydrochloride salt) and recrystallizing from a suitable solvent like acetone to achieve high purity (>99%).

-

Analytical Protocol: Quantification of Tramadol and Metabolites in Urine by GC-MS

This protocol provides a general procedure for the simultaneous determination of tramadol and its metabolites in a biological matrix.

Methodology:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., Proadifen).

-

Perform a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether (MTBE).

-

Vortex and centrifuge the sample.

-

Separate the organic layer and perform a back-extraction with 0.1 M hydrochloric acid.

-

-

Derivatization (if necessary): For GC-MS analysis, derivatization may be required to improve the chromatographic properties of the analytes. This can be done by evaporating the acidic extract to dryness and reacting the residue with a derivatizing agent (e.g., propionic anhydride).

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot into the GC-MS system.

-

Gas Chromatography Conditions: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve separation of the analytes.

-

Mass Spectrometry Conditions: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a tertiary, minor metabolite of tramadol. Current pharmacological data indicates that it has a very low affinity for the µ-opioid receptor and lacks opioid agonist activity. Detailed pharmacokinetic and synthetic data for this specific metabolite are scarce in the scientific literature. Researchers studying the complete metabolic profile of tramadol should consider this metabolite, although its contribution to the overall pharmacological effect of tramadol is likely negligible. The provided protocols for the synthesis of a major metabolite and for analytical determination offer a starting point for further investigation into the properties and behavior of tramadol's full range of metabolic products.

References

- 1. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. semanticscholar.org [semanticscholar.org]

Receptor Binding Affinity of Tramadol's N-Demethylated Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of N-demethylated analogs of tramadol, a widely used centrally acting analgesic. The document delves into the quantitative binding data for these compounds at key physiological targets, details the experimental protocols used to ascertain these affinities, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a vital resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Tramadol and its N-Demethylated Analogs

Tramadol exerts its analgesic effects through a dual mechanism of action: a weak agonism at the µ-opioid receptor (MOR) and the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.[1][2] Metabolism of tramadol in the liver is extensive, primarily through O-demethylation to O-desmethyltramadol (M1), the principal active metabolite, and N-demethylation to N-desmethyltramadol (M2).[3] Further N-demethylation can lead to N,N-didesmethyltramadol (M3).[4] While the O-demethylated metabolite, M1, is a significantly more potent µ-opioid agonist than the parent compound, the N-demethylated metabolites are generally considered to have significantly lower affinity for opioid receptors.[5][6]

This guide focuses on the receptor binding profiles of these N-demethylated metabolites and other synthetic N-substituted analogs of tramadol, providing a comparative analysis of their affinities for opioid receptors and monoamine transporters. Understanding these structure-activity relationships is crucial for the design of novel analgesics with potentially improved efficacy and side-effect profiles.

Quantitative Receptor Binding Data

The following tables summarize the in vitro binding affinities (Ki values in nM) of tramadol, its N-demethylated metabolites, and selected synthetic N-substituted analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors, as well as the serotonin (SERT) and norepinephrine (NET) transporters.

Table 1: Opioid Receptor Binding Affinities of Tramadol and its N-Demethylated Metabolites

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| (±)-Tramadol | 2400[4] | >10000 | >10000 |

| (±)-N-desmethyltramadol (M2) | >10000[6][7] | Not Reported | Not Reported |

| (±)-N,N-didesmethyltramadol (M3) | >10000[6][7] | Not Reported | Not Reported |

| (±)-N,O-didesmethyltramadol (M5) | 100[6][7] | Not Reported | Not Reported |

Note: Higher Ki values indicate lower binding affinity.

Table 2: Opioid Receptor Binding Affinities of Synthetic N-Substituted Tramadol Analogs

| Compound | Substitution on Nitrogen | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (% Inhibition @ 1µM) | δ-Opioid Receptor (% Inhibition @ 1µM) |

| 4a | Benzyl | >10000 | 11.2 ± 1.2 | 15.6 ± 1.5 |

| 4b | Phenethyl | 1850 ± 250 | 10.5 ± 0.9 | 12.8 ± 1.1 |

| 4c | 3-Phenylpropyl | 850 ± 120 | 12.3 ± 1.3 | 14.2 ± 1.4 |

| 5a | 4-Fluorophenethyl | 1250 ± 180 | Not Reported | Not Reported |

| 5b | 4-Chlorophenethyl | 560 ± 80 | Not Reported | Not Reported |

| 5c | 4-Methylphenethyl | 980 ± 150 | Not Reported | Not Reported |

| 5d | 4-Methoxyphenethyl | 1120 ± 160 | Not Reported | Not Reported |

Data for Table 2 is derived from a study on N-phenylalkyl substituted tramadol derivatives.[4] It is important to note that bulky N-substitution on the tramadol scaffold does not consistently lead to improved opioid-like activities, unlike what is observed with morphine-derived structures.[8]

Table 3: Monoamine Transporter Binding Affinities

| Compound | SERT (Ki, nM) | NET (Ki, nM) |

| (+)-Tramadol | 530 | >10000 |

| (-)-Tramadol | >10000 | 430 |

| (±)-N-desmethyltramadol (M2) | Inactive at 5 µM[8] | Not Reported |

Note: Tramadol's enantiomers exhibit differential selectivity for SERT and NET.[9] The N-demethylated metabolite, M2, shows a significant loss of activity at the serotonin transporter.[8]

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through in vitro assays using radioligands. Below are detailed methodologies for two key experiments cited in the literature for characterizing the interaction of tramadol analogs with their target receptors.

Radioligand Competition Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of N-demethylated tramadol analogs for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]naloxone or [³H]diprenorphine (a non-selective opioid antagonist).

-

Test Compounds: N-demethylated tramadol analogs of varying concentrations.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration (e.g., 100-200 µg per assay tube).

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Cell membranes, radioligand, and incubation buffer.

-

Non-specific Binding: Cell membranes, radioligand, incubation buffer, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

-

Competition Binding: Cell membranes, radioligand, incubation buffer, and varying concentrations of the test compound (N-demethylated tramadol analog).

-

-

Incubation: Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation by an agonist, specifically the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To determine the potency (EC50) and efficacy (Emax) of N-demethylated tramadol analogs as agonists at the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS radioligand.

-

Test Compounds: N-demethylated tramadol analogs of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Basal binding control: Assay buffer without test compound.

-

Stimulated binding control: A known full agonist for the receptor.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Cell membranes.

-

A fixed concentration of GDP (e.g., 10-30 µM) to enhance the agonist-stimulated signal.

-

Varying concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each tube to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in CPM or fmol/mg protein) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the receptor pharmacology of tramadol's N-demethylated analogs.

Caption: Mu-Opioid Receptor Signaling Pathway.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. Inhibition by O-desmethyltramadol of glutamatergic excitatory transmission in adult rat spinal substantia gelatinosa neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 6. peerj.com [peerj.com]

- 7. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N,N-bisdesmethyl tramadol (NODT) in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain. Its therapeutic effect is attributed to both the parent drug and its active metabolites.[1] Tramadol undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2B6, and CYP3A4.[1] This process leads to the formation of several metabolites, including O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT), also known as N,N-bisdesmethyl tramadol. While ODT is a major contributor to the analgesic effect, quantifying other metabolites like NODT is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism pathways, and assessing interindividual variability.[1]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N,N-bisdesmethyl tramadol (NODT) in human plasma. The protocol employs a simple protein precipitation for sample preparation and an isocratic chromatographic separation for reliable and efficient analysis.

Principle

The analytical method is based on the principle of protein precipitation to extract NODT and an internal standard (IS), Tramadol-d6, from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Analytes: N,N-bisdesmethyl tramadol (NODT) reference standard.

-

Internal Standard: Tramadol-d6 (IS).

-

Solvents: HPLC-grade methanol and acetonitrile.

-

Reagents: Formic acid (LC-MS grade), 28% ammonia solution, and ultrapure water.

-

Biological Matrix: Drug-free human plasma.

Preparation of Standards and Quality Control Samples

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of NODT and Tramadol-d6 in methanol.

-

Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards.

-

Calibration Standards (CS): Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for NODT ranging from 2.5 to 320 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 7.5, 150, and 280 ng/mL).

Sample Preparation Protocol

This protocol is adapted from a validated method for tramadol and its desmethylates.[1]

-

Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (Tramadol-d6, 50 ng/mL).

-

Add 20 µL of 28% ammonia solution.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 minutes.

-

Store the tubes at -35 °C for 30 minutes, followed by ultrasonication for 30 minutes.

-

Centrifuge the samples at 17,900 x g for 20 minutes at 4 °C.

-

Transfer 750 µL of the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or by rotary vacuum evaporation.

-

Reconstitute the residue in 150 µL of the mobile phase (methanol and 0.15% formic acid in water, 35:65, v/v).

-

Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

An isocratic method provides robust and reproducible separation for NODT and related metabolites.[1]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | Octadecylsilyl (C18) Column (e.g., 150 x 2.0 mm, 3-µm)[1] |

| Mobile Phase | Isocratic: 35% Methanol / 65% Water with 0.15% Formic Acid[1] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Total Run Time | 10 minutes[1] |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5.5 kV[1] |

| Source Temperature | 600 °C[1] |

| Curtain Gas | 30 psi[1] |

| Collision Gas | 5 psi[1] |

| Ion Source Gas 1 | 60 psi[1] |

| Ion Source Gas 2 | 60 psi[1] |

| Dwell Time | 200 ms[1] |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| N,N-bisdesmethyl tramadol (NODT) | 236.1 | 218.4 | -13[1] |

| Tramadol-d6 (IS) | 270.2 | 64.1 | -35[1] |

Diagrams

Caption: Workflow for the quantification of NODT in human plasma.

Data and Performance Characteristics

The following tables summarize the performance of the described method, based on validated results for N,N-bisdesmethyl tramadol (NODT).[1]

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration range.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|

| NODT | 2.5 – 320 | > 0.999 | 2.5[1] |

Accuracy and Precision

The method is accurate and precise, meeting standard bioanalytical validation criteria.

Table 5: Intra-day and Inter-day Precision and Accuracy for NODT

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low | 6.2 – 8.7 | 92.5 – 102.5 | 4.2 – 10.2 | 97.5 – 99.8[1] |

| Medium | 6.2 – 8.7 | 92.5 – 102.5 | 4.2 – 10.2 | 97.5 – 99.8[1] |

| High | 6.2 – 8.7 | 92.5 – 102.5 | 4.2 – 10.2 | 97.5 – 99.8[1] |

Data represents the range of values reported for all tramadol desmethylates in the cited study.[1]

Extraction Recovery

The protein precipitation method provides efficient and consistent extraction of the analyte from the plasma matrix.

Table 6: Extraction Recovery

| Analyte | Extraction Recovery (%) |

|---|---|

| NODT | 85.5 – 106.3[1] |

Data represents the range of values reported for all tramadol desmethylates in the cited study.[1]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of N,N-bisdesmethyl tramadol (NODT) in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions make it suitable for high-throughput analysis in clinical and research settings. The method has been validated with acceptable linearity, precision, accuracy, and recovery, demonstrating its robustness for pharmacokinetic and drug metabolism studies.[1]

References

Application Notes and Protocols for the Analytical Standard of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a secondary metabolite of Tramadol, a widely used centrally acting opioid analgesic. Understanding the metabolic profile of Tramadol is crucial for pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations. As a minor metabolite, the quantification of this compound in biological matrices requires highly sensitive and specific analytical methods. These application notes provide a comprehensive overview of the analytical standard, detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data for related metabolites. Additionally, diagrams illustrating the metabolic pathway of Tramadol and its signaling mechanisms are included to provide a complete contextual understanding.

Analytical Standard Information

A certified reference standard is essential for the accurate identification and quantification of this compound.

| Parameter | Information |

| Product Name | This compound |

| Synonyms | 3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |

| CAS Number | 185502-41-4 (relative stereochemistry) |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in methanol and other organic solvents |

| Storage | Store at -20°C for long-term stability |

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the analytical standard.

Application Notes: Quantitative Analysis in Biological Matrices

The determination of this compound in biological matrices such as plasma and urine presents an analytical challenge due to its expected low concentrations. LC-MS/MS is the method of choice for this application, offering the required sensitivity and selectivity.

Key Considerations for Method Development:

-

Sample Preparation: The primary goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For trace-level analysis of polar metabolites, a combination of LLE and SPE may be necessary to achieve the desired cleanliness and concentration.

-

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of Tramadol and its metabolites. A C18 or a phenyl-hexyl column can provide good retention and separation from other metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. It is essential to optimize the precursor ion and product ion transitions for this compound. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

The following protocols are provided as a starting point for the development of a validated analytical method for this compound. Optimization will be required based on the specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from urine samples.

Materials:

-

Urine sample

-

Internal Standard (IS) working solution (e.g., deuterated analog of the analyte)

-

Sodium hydroxide solution (1 M)

-

Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

To 1 mL of urine sample in a polypropylene tube, add 25 µL of the IS working solution.

-

Vortex mix for 10 seconds.

-

Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 10).

-

Add 5 mL of the extraction solvent.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Vortex mix for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic and mass spectrometric conditions.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

This compound: To be determined by infusing the analytical standard. The precursor ion will be [M+H]⁺ (m/z 222.1). Product ions will be determined from the fragmentation pattern.

-

Internal Standard: To be determined based on the specific IS used.

-

-

Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Quantitative Data Summary

| Analyte | Matrix | Method | LOQ (ng/mL) | LOD (ng/mL) |

| O-Desmethyltramadol (ODT) | Urine | GC-MS | 10 | Not Reported |

| N-Desmethyltramadol (NDT) | Urine | GC-MS | 20 | Not Reported |

| N,O-Didesmethyltramadol (NODT) | Whole Blood | LC-MS/MS | 0.125-0.50 | Not Reported |

| Tramadol | Urine | LC-MS/MS | 0.1 | Not Reported |

It is recommended to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to establish the LOD, LOQ, linearity, precision, accuracy, and stability for the in-house developed method for this compound.

Visualization of Pathways

Metabolic Pathway of Tramadol

The following diagram illustrates the metabolic pathway of Tramadol, leading to the formation of this compound.

Caption: Metabolic pathway of Tramadol.

Signaling Pathway of Tramadol and its Active Metabolites

The analgesic effect of Tramadol and its active metabolite, O-desmethyltramadol (M1), is mediated through a dual mechanism of action.

Caption: Signaling pathway of Tramadol.

Disclaimer: These application notes and protocols are intended for research and informational purposes only. They should not be used for clinical diagnostic or therapeutic purposes. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines. Method validation is essential before applying these protocols to routine analysis.

Chiral Separation of Tramadol and its Metabolites by High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a synthetic opioid analgesic, is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol. These enantiomers and their primary metabolites, O-desmethyltramadol (O-DT), N-desmethyltramadol (N-DT), and N,O-didesmethyltramadol, exhibit different pharmacological and toxicological profiles.[1][2] The stereoselective metabolism and action of tramadol necessitate the use of chiral separation techniques to accurately study its pharmacokinetics, pharmacodynamics, and toxicological aspects. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used method for the enantioselective determination of tramadol and its metabolites in various biological matrices.[3][4]

This document provides detailed application notes and protocols for the chiral separation of tramadol and its principal metabolites using HPLC. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Principle of Chiral HPLC Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of CSP and mobile phase composition is critical for achieving optimal enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the chiral resolution of a broad range of compounds, including tramadol and its metabolites.[5]

Experimental Protocols

This section outlines detailed methodologies for the chiral separation of tramadol and its metabolites by HPLC, based on established and validated methods from the scientific literature.

Protocol 1: Normal-Phase HPLC for Tramadol, N-DT, and O-DT Enantiomers

This protocol is optimized for the simultaneous separation of the enantiomers of tramadol, N-desmethyltramadol, and O-desmethyltramadol.

1. Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and fluorescence detector.

-

Chiral Stationary Phase: Lux Cellulose-4 column (150 x 4.6 mm, 3 µm).[6]

-

Reagents: Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA).

-

Standard solutions: Prepare stock solutions of racemic tramadol, N-DT, and O-DT in ethanol (1 mg/mL) and store at -20°C in amber bottles.[6] Prepare working solutions by diluting the stock solutions in the mobile phase.

2. Chromatographic Conditions

-

Mobile Phase: Hexane:Ethanol with 0.1% DEA (96:4, v/v).[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Column Temperature: 25°C (or ambient).

-

Injection Volume: 20 µL.

-

Detection (Fluorescence): Excitation wavelength of 200 nm and emission wavelength of 301 nm.[7]

3. Sample Preparation (for plasma samples)

-

To 0.5 mL of plasma, add an internal standard (e.g., ketamine or fluconazole).[3][7]

-

Perform liquid-liquid extraction with an appropriate solvent like tert-butyl methyl ether or ethyl acetate.[3][7]

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

4. Data Analysis

-

Identify and integrate the peaks corresponding to each enantiomer.

-

Construct calibration curves by plotting the peak area against the concentration for each enantiomer.

-

Calculate the concentration of each enantiomer in the samples based on the calibration curves.

Protocol 2: Reversed-Phase HPLC for Tramadol and O-DT Enantiomers

This protocol is suitable for the analysis of tramadol and its active metabolite O-desmethyltramadol in biological matrices.

1. Instrumentation and Materials

-

HPLC system as described in Protocol 1.

-

Chiral Stationary Phase: Chiralcel OD-R column (cellulose tris-(3,5-dimethylphenylcarbamate)).[3]

-

Reagents: Acetonitrile (HPLC grade), Phosphate buffer, Sodium perchlorate, Triethylamine (TEA).

-

Standard solutions: Prepare as described in Protocol 1.

2. Chromatographic Conditions

-

Mobile Phase: A mixture of phosphate buffer (containing 0.2 M sodium perchlorate and 0.09 M triethylamine, adjusted to pH 6) and acetonitrile (80:20, v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 20°C.[3]

-

Injection Volume: 20 µL.

-

Detection (Fluorescence): Excitation at 275 nm and emission at 300 nm.[8]

3. Sample Preparation

-

Follow the sample preparation procedure outlined in Protocol 1.

4. Data Analysis

-

Perform data analysis as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from various published methods for the chiral separation of tramadol and its metabolites.

Table 1: Chiral Stationary Phases and Mobile Phases for Tramadol and Metabolite Separation

| Chiral Stationary Phase | Analytes Separated | Mode | Mobile Phase Composition | Reference |

| Lux Cellulose-4 (150 x 4.6 mm, 3 µm) | Tramadol, N-DT, O-DT | Normal-Phase | Hexane:Ethanol with 0.1% DEA (96:4, v/v) | [6] |

| Chiralcel OD-R | Tramadol, O-DT | Reversed-Phase | Phosphate buffer (0.2 M sodium perchlorate, 0.09 M TEA, pH 6):Acetonitrile (80:20, v/v) | [3] |

| AGP column (alpha1-acid glycoprotein) | Tramadol, O-DT, N-DT | Reversed-Phase | 30 mM diammonium hydrogen phosphate buffer:Acetonitrile:Triethylamine (98.9:1:0.1, v/v/v), pH 7 | [7] |

| Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate)) | Tramadol, O-DT | Reversed-Phase | Ethanol:Water:DEA (80:20:0.1, v/v/v) | [9][10] |

| Chiralpak-ASH (150 x 4.6 mm, 3 µm) | Tramadol | Normal-Phase | Acetonitrile:Methanol:Diethylamine:Formic acid (99:1.0:0.1:0.1, v/v/v/v) | [11] |

Table 2: Chromatographic Parameters and Performance Data

| CSP | Flow Rate (mL/min) | Temperature (°C) | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |

| Lux Cellulose-4 | 0.7 | Ambient | Fluorescence | 56 - 392 | Tramadol & N-DT: 28; O-DT: 56 | [6] |

| Chiralcel OD-R | N/A | 20 | Fluorescence | Tramadol: 0.5 - 750; O-DT: 0.5 - 500 | 0.5 | [3] |

| AGP column | 0.5 | Ambient | Fluorescence (Ex: 200 nm, Em: 301 nm) | Tramadol: 2 - 200; O-DT: 2.5 - 100; N-DT: 2.5 - 75 | Tramadol: 2; O-DT & N-DT: 2.5 | [7] |

| Chiralpak IG-3 | 1.0 | 25 | UV (270 nm) | 1.4 - 280 (µg/mL) | Tramadol: ~1.15; O-DT: ~1.37 (µg/mL) | [10] |

| Chiralpak-ASH | 1.0 | 25 | UV (225 nm) | 1.0 - 5.0 (µg/mL) | N/A | [11] |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of tramadol.

Caption: Experimental workflow for chiral HPLC analysis.

Caption: Metabolic pathway of tramadol.[1][6]

Conclusion

The chiral separation of tramadol and its metabolites by HPLC is essential for understanding its complex pharmacology. The protocols and data presented in this application note provide a comprehensive guide for developing and implementing robust enantioselective analytical methods. The choice of chiral stationary phase and mobile phase conditions are key to achieving successful separation. The provided workflows and metabolic pathway diagrams serve as useful visual aids for researchers in this field.

References

- 1. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Achiral and chiral high-performance liquid chromatographic determination of tramadol and its major metabolites in urine after oral administration of racemic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective determination of tramadol and its main phase I metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of N,N-bisdesmethyl tramadol for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a widely used synthetic opioid analgesic for the treatment of moderate to severe pain. Its metabolism in the body leads to the formation of several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,N-bisdesmethyl tramadol. The quantitative analysis of these metabolites, particularly in biological matrices, is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of tramadol and its metabolites. However, the polar nature of these compounds, especially the desmethyl metabolites containing hydroxyl and amine groups, results in poor chromatographic peak shape and thermal instability. Derivatization is a necessary sample preparation step to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1]

This document provides detailed application notes and protocols for the derivatization of N,N-bisdesmethyl tramadol and other tramadol metabolites for GC-MS analysis, focusing on silylation and acylation methods.

Derivatization Methods

Two primary derivatization techniques are commonly employed for tramadol and its metabolites prior to GC-MS analysis: silylation and acylation.

-

Silylation: This method involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][3] Silylation is effective for derivatizing both hydroxyl and primary/secondary amine groups.

-

Acylation: This technique introduces an acyl group into the molecule. Reagents like propionic anhydride are used to derivatize the polar functional groups.[4] Acylation is particularly useful for improving the stability of certain metabolites on the GC column.[4]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from methodologies for the analysis of tramadol and its metabolites in biological samples.[2]

Materials and Reagents:

-

N,N-bisdesmethyl tramadol standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (analytical grade)

-

Sample extracts (e.g., from solid-phase extraction of urine or blood)

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Sample Preparation: The dried residue of the sample extract is reconstituted in 50 µL of acetonitrile.[2]

-

Derivatization: 50 µL of BSTFA with 1% TMCS is added to the reconstituted sample in a sealed vial.[2]

-

Reaction: The vial is tightly capped and heated at 70°C for 30 minutes to ensure complete derivatization.[2]

-

Cooling: After heating, the vial is allowed to cool to room temperature.

-

Analysis: The derivatized sample is then transferred to a GC-MS autosampler vial, and 1 µL is injected into the GC-MS system for analysis.[2]

Protocol 2: Acylation using Propionic Anhydride

This protocol is based on a method for the analysis of tramadol and its N- and O-desmethyl metabolites.[4]

Materials and Reagents:

-

N,N-bisdesmethyl tramadol standard

-

Propionic anhydride

-

Pyridine (as a catalyst, optional)

-

Ethyl acetate (analytical grade)

-

Sample extracts

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Sample Preparation: The evaporated eluent from the sample extraction is used.

-

Derivatization: The residue is treated with propionic anhydride.[4] While the cited document does not specify the exact volume, a common practice is to add 50-100 µL of the reagent.

-

Reaction: The mixture is heated to facilitate the reaction. A typical condition is heating at 60-80°C for 20-30 minutes.

-

Evaporation: The excess derivatizing reagent is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried, derivatized residue is reconstituted in a suitable solvent, such as ethyl acetate, for injection into the GC-MS.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized tramadol metabolites. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[2] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |

| Injection Mode | Splitless (1 µL injection volume)[2] |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 250°C (hold for 4 min), then ramp at 70°C/min to 320°C (hold for 5 min)[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[1] |

| Ion Source Temperature | 200°C[1] |

| Transfer Line Temperature | 250°C[1] |

| Scan Mode | Full scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification[1] |

Quantitative Data Summary

The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for TMS-derivatized tramadol and its metabolites.

| Compound | Derivatization Agent | Retention Time (min) | Characteristic m/z ions |

| Tramadol | BSTFA + 1% TMCS | 8.41[1] | 58, 78, 335[5] |

| O-desmethyltramadol | BSTFA + 1% TMCS | 8.82[1] | 58, 231, 303[3] |

| N,N-bisdesmethyl tramadol | BSTFA + 1% TMCS | Not specified | Not specified |

Note: The retention times and mass spectra can vary depending on the specific chromatographic conditions and the derivatization reagent used.

Diagrams

Caption: Experimental workflow for GC-MS analysis.

Caption: Rationale for derivatization in GC-MS.

References

Application Note: Simultaneous Determination of Tramadol and its Metabolites M1, M2, and M5 in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction Tramadol (TD) is a widely prescribed centrally acting analgesic used for moderate to severe pain.[1] Its analgesic effects are attributed to both the parent drug and its primary active metabolite, O-desmethyltramadol (M1).[2][3] Tramadol is extensively metabolized in the liver primarily by cytochrome P450 enzymes, leading to the formation of several metabolites, including M1 (O-desmethyltramadol), M2 (N-desmethyltramadol), and M5 (O,N-didesmethyltramadol).[2][4][5] Monitoring the concentrations of tramadol and its key metabolites is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations.[1][5] This application note provides a detailed protocol for the simultaneous quantification of tramadol, M1, M2, and M5 in biological samples like plasma and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[1]

Caption: Metabolic pathway of Tramadol to its primary metabolites M1, M2, and M5.

Experimental Protocols

This section outlines a validated method for the simultaneous determination of tramadol, M1, M2, and M5 using LC-MS/MS, adapted from various established procedures.[1][4]

1. Materials and Reagents

-

Reference standards for Tramadol, M1, M2, and M5.

-

Internal Standard (IS), e.g., cis-tramadol or deuterated analogs like tramadol-¹³C-d₃.[4][6][7]

-

HPLC-grade methanol, acetonitrile, ethyl acetate, and water.[1][4]

-

Human plasma/urine (drug-free for calibration and quality control samples).

-

Phosphate buffer.[8]

2. Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions: Prepare individual stock solutions of tramadol, M1, M2, M5, and the internal standard (IS) by dissolving accurately weighed amounts in methanol to a final concentration of 1 mg/mL.[1] Store at -4°C.[1]

-

Working Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for spiking.[9]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working solutions into blank biological matrix (e.g., plasma, urine).[1] A typical calibration curve range for tramadol in urine is 0.1–160 ng/mL.[1] For plasma, a range of 2.5-500 ng/mL for tramadol, 1.25-500 ng/mL for M1, and 5-500 ng/mL for M2 has been reported.[10]

3. Sample Preparation (Liquid-Liquid Extraction - LLE) Several sample preparation techniques can be employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[1][11] LLE is a common and effective method.[4]

-

Pipette 200 µL of plasma or urine sample into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add an alkalinizing agent (e.g., 0.1 M sodium carbonate) and vortex.[9]

-